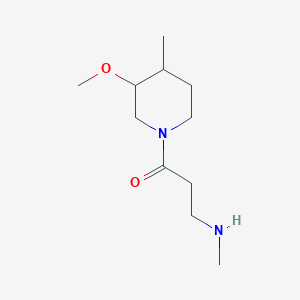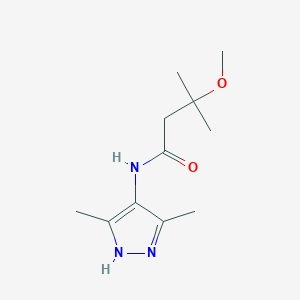![molecular formula C11H9F4N3O B6628249 3-[4-Fluoro-3-(trifluoromethyl)phenoxy]-1-methylpyrazol-4-amine](/img/structure/B6628249.png)
3-[4-Fluoro-3-(trifluoromethyl)phenoxy]-1-methylpyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Fluoro-3-(trifluoromethyl)phenoxy]-1-methylpyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FTPP" and is a member of the pyrazol family of compounds. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FTPP are discussed in
Mécanisme D'action
The mechanism of action of FTPP is not fully understood, but it is believed to involve the inhibition of specific enzymes that play a role in various cellular processes. For example, FTPP has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and proliferation. Inhibition of this receptor can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
FTPP has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been found to modulate the immune system and to have neuroprotective effects. These effects are believed to be mediated by the inhibition of specific enzymes and signaling pathways involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
FTPP has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Orientations Futures
There are several future directions for research on FTPP, including the development of new drugs based on its structure and mechanism of action. Other potential applications include the use of FTPP as a tool for studying specific enzymes and signaling pathways involved in various cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of FTPP and to identify any potential side effects or toxicity issues.
Méthodes De Synthèse
FTPP can be synthesized using various methods, but the most common method involves the reaction of 4-fluoro-3-(trifluoromethyl)phenol with 1-methyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Applications De Recherche Scientifique
FTPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against a range of enzymes, including tyrosine kinases, protein kinases, and phosphodiesterases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.
Propriétés
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenoxy]-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O/c1-18-5-9(16)10(17-18)19-6-2-3-8(12)7(4-6)11(13,14)15/h2-5H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZZZVNAGXAJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3R)-3-aminopiperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6628209.png)
![[(3R)-3-aminopiperidin-1-yl]-(2,3-dihydro-1H-inden-5-yl)methanone](/img/structure/B6628212.png)

![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B6628236.png)



![2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid](/img/structure/B6628266.png)